molecular formula C17H13NO2 B8584247 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one CAS No. 109920-72-1

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Cat. No. B8584247
CAS RN: 109920-72-1
M. Wt: 263.29 g/mol
InChI Key: GMJGVSRJFCRDSX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

109920-72-1

Product Name

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13NO2/c19-16-7-2-1-5-14(16)17(20)9-8-12-4-3-6-15-13(12)10-11-18-15/h1-11,18-19H

InChI Key

GMJGVSRJFCRDSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C3C=CNC3=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.5 ml of 38% potassium hydroxide solution was added with stirring under an inert atmosphere at 30° C. to a mixture of 0.132 g of indole-4-carboxaldehyde, 0.1 ml of 2-hydroxy-acetophenone and 0.189 g of triethylbenzylammonium in 2 ml of ethanol and after stirring at 30° C. for 23 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica and eluted with methylene chloride to obtain 159 mg of 1-(2-hydroxyphenyl)-3-(1H-indol-4-yl)-2-propen-1-one melting 164° C.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.132 g
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reactant
Reaction Step Two
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0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.189 g
Type
reactant
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Quantity
2 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

0.5 ml of a 38% potassium hydroxide solution was added with stirring at 30° C. under an inert atmosphere to a mixture of 0.132 g of indol-4-carboaldehyde, 0.1 ml of 2-hydroxy-acetophenone and 0.189 g of triethylbenzyl ammonium chloride in 2 ml of ethanol and after stirring at 30° for 23 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over a deshydrant and evaporated to dryness. The residue was chromatographed over silica and eluted with methylene chloride to obtain 159 mg of 3-(1H-indol-4-yl)-1-(2-hydroxy-phenyl)-2-propen-1-one melting at ≃164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.189 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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